N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide
Description
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide is a complex organic compound that features a cyclopropyl group, a methylamino group, and a triazole ring
Properties
IUPAC Name |
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2S/c1-13(8-3-4-8)6-5-11-17(15,16)9-7-10-12-14(9)2/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFUTGAJICMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)NCCN(C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The cyclopropyl and methylamino groups are then introduced through subsequent reactions, which may involve the use of reagents such as cyclopropylamine and methylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl and methylamino groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-[cyclopropyl(methyl)amino]ethyl]-triazole-4-sulfonamide: Lacks the methyl group on the triazole ring.
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-thiol: Contains a thiol group instead of a sulfonamide group.
Uniqueness
N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide is unique due to the presence of both the sulfonamide group and the triazole ring, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
